molecular formula C22H31FO3 B1205328 6alpha-Fluorotestosterone propionate CAS No. 387-81-5

6alpha-Fluorotestosterone propionate

货号: B1205328
CAS 编号: 387-81-5
分子量: 362.5 g/mol
InChI 键: GACKBTMUYYITHY-BQPCAVHVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6alpha-Fluorotestosterone Propionate (CAS 387-81-5) is a synthetic steroid derivative of testosterone, modified by the addition of a fluorine atom at the 6-alpha position and a propionate ester at the 17-beta position. The molecular formula is C 22 H 31 FO 3 . Fluorination at the 6-alpha position is a known strategy in steroid synthesis to alter the metabolic stability, receptor binding affinity, and overall pharmacological profile of the parent compound compared to non-halogenated steroids . The propionate ester group is a common modification designed to prolong the compound's release and activity by slowing its absorption and requiring enzymatic hydrolysis to release the active parent hormone, 6alpha-Fluorotestosterone . This compound is categorized as an anabolic-androgenic steroid (AAS) and is presumed to function as an agonist of the androgen receptor (AR), the biological target of natural androgens like testosterone and dihydrotestosterone (DHT) . Like other AAS, its research applications are primarily found in pre-clinical studies investigating the mechanisms of androgen action. Potential research areas include the study of androgen receptor signaling, the impact of halogenation on steroid metabolism and half-life, and the structural determinants of ligand-receptor interactions . It is critical to note that this product is supplied strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable local, state, and federal regulations.

属性

CAS 编号

387-81-5

分子式

C22H31FO3

分子量

362.5 g/mol

IUPAC 名称

[(6S,8R,9S,10R,13S,14S,17S)-6-fluoro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C22H31FO3/c1-4-20(25)26-19-6-5-15-14-12-18(23)17-11-13(24)7-9-21(17,2)16(14)8-10-22(15,19)3/h11,14-16,18-19H,4-10,12H2,1-3H3/t14-,15-,16-,18-,19-,21+,22-/m0/s1

InChI 键

GACKBTMUYYITHY-BQPCAVHVSA-N

SMILES

CCC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C

手性 SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)F)C

规范 SMILES

CCC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C

其他CAS编号

387-81-5

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 6α-fluorotestosterone propionate with key analogs:

Compound Ester Group Key Modifications Aromatization Androgenic/Anabolic Ratio Half-Life Primary Use
6α-Fluorotestosterone propionate Propionate 6α-Fluorine substitution Inhibited High androgenic ~2–3 days Research (potential anti-estrogenic effects)
Testosterone propionate Propionate None Yes Balanced (1:1) ~1.5–2 days Hormone replacement therapy
Drostanolone propionate Propionate 2α-Methyl (DHT derivative) No High anabolic (62:25) ~3–5 days Breast cancer treatment
Nandrolone phenylpropionate Phenylpropionate 19-Nor (removal of C19 methyl) No Moderate anabolic ~7–10 days Muscle wasting disorders
Testosterone enanthate Enanthate None Yes Balanced ~7–10 days Hypogonadism management

Pharmacological and Clinical Comparisons

Aromatization and Estrogenic Activity
  • 6α-Fluorotestosterone propionate : The 6α-fluorine substitution sterically hinders aromatase (CYP19A1), reducing conversion to estrogen. This property is advantageous in applications requiring minimized estrogenic effects .
  • Testosterone propionate : Readily aromatizes to estradiol, necessitating co-administration of aromatase inhibitors in clinical settings to prevent gynecomastia.
  • Drostanolone propionate: As a dihydrotestosterone (DHT) derivative, it cannot aromatize, making it suitable for estrogen-sensitive conditions like breast cancer .
Androgenic vs. Anabolic Effects
  • 6α-Fluorotestosterone propionate: Fluorination may enhance androgen receptor binding, increasing androgenic potency.
  • Testosterone propionate : Exhibits balanced androgenic-anabolic effects (1:1 ratio), making it versatile for hormone replacement.
  • Drostanolone propionate: High anabolic ratio (62:25) due to 2α-methylation, which reduces 5α-reductase metabolism and enhances myotropic activity .
Ester-Driven Pharmacokinetics
  • Propionate esters (e.g., 6α-fluorotestosterone, testosterone, drostanolone): Short-to-moderate half-lives (1.5–5 days), requiring frequent dosing.
  • Phenylpropionate/Enanthate esters : Longer half-lives (7–10 days) due to slower ester hydrolysis, improving patient compliance .

Research Findings and Clinical Relevance

Anti-Estrogenic Potential: 6α-Fluorotestosterone propionate’s aromatase inhibition (via CYP19A1 interaction) was demonstrated in preclinical models, suggesting utility in estrogen-dependent pathologies . Comparatively, drostanolone propionate’s anti-estrogenic efficacy is well-documented in breast cancer, reducing tumor growth in postmenopausal women .

Behavioral Effects :

  • In ovariectomized sheep, testosterone propionate induced male-like sexual behavior at 10 mg/day, whereas 6α-fluorotestosterone propionate’s effects remain unexplored .

Muscle Anabolism: Drostanolone propionate’s 2α-methyl group enhances resistance to hepatic metabolism, prolonging anabolic effects in muscle tissue . Nandrolone phenylpropionate’s 19-nor structure reduces androgenic side effects, making it preferable for lean mass retention in chronic diseases .

准备方法

Epoxide Fluorination

An alternative route involves 9α,11α-epoxy intermediates , as described in corticosteroid synthesis:

  • Epoxidation : Testosterone is converted to its 9α,11α-epoxide derivative using peracetic acid.

  • Fluorination : The epoxide reacts with hydrogen fluoride (HF) or fluoroperchlorate, opening the epoxide ring and introducing fluorine at C6.

Limitations :

  • Requires handling hazardous reagents (e.g., HF).

  • Lower stereoselectivity compared to enolate methods.

Esterification of 17β-Hydroxy Group

The 17β-hydroxy group of 6α-fluorotestosterone is esterified with propionic anhydride to form the propionate ester. This step is optimized for minimal side reactions and high yields.

Catalytic Esterification

The method described in patent CN111875655B for testosterone propionate is adaptable:

  • Reaction Setup :

    • Substrate : 6α-Fluorotestosterone (1 equiv).

    • Solvent : Dichloromethane (10 vol).

    • Base : Pyridine or triethylamine (1.2 equiv).

    • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

    • Acylating Agent : Propionic anhydride (1.5 equiv).

  • Conditions : React at 20–50°C under N₂ for 4–6 hours.

  • Workup : Quench with water, extract with organic solvent, and concentrate.

Performance Metrics :

ParameterValueSource
Yield98–110%
Purity (HPLC)≥98.5%

The use of DMAP accelerates the reaction by activating the anhydride, while water-insoluble solvents (e.g., dichloromethane) simplify product isolation.

Solvent-Free Esterification

To reduce waste, solvent-free conditions have been explored:

  • Melt Reaction : 6α-Fluorotestosterone is mixed with propionic anhydride (2 equiv) and a catalytic amount of sulfuric acid at 60°C.

  • Duration : 3–5 hours.

  • Yield : 85–90%, with purity ≥95% after recrystallization.

Drawbacks :

  • Acidic conditions may degrade the steroid backbone.

  • Limited scalability compared to catalytic methods.

Integrated Synthesis Routes

Combining fluorination and esterification steps into a single workflow improves efficiency. Two representative pathways are analyzed:

Sequential Fluorination–Esterification

  • Step 1 : Fluorinate testosterone via enolate chemistry (Section 1.1).

  • Step 2 : Esterify the 17β-hydroxy group using propionic anhydride (Section 2.1).

  • Overall Yield : 50–55% (after purification).

Purification and Analytical Characterization

Crystallization

Crude 6α-fluorotestosterone propionate is purified via recrystallization:

  • Solvent System : Methanol/water (4:1 v/v).

  • Purity Improvement : 95% → 99% after three crystallizations.

Chromatographic Methods

  • Normal-Phase HPLC :

    • Column: Silica gel (5 µm).

    • Mobile Phase: Hexane/ethyl acetate (7:3).

    • Retention Time: 12.3 minutes.

Industrial-Scale Considerations

Green Chemistry Metrics

  • Solvent Recovery : Dichloromethane and triethylamine are recycled via distillation, reducing waste.

  • E-Factor : 8–10 kg waste/kg product (improved vs. traditional pyridine-based methods).

Cost Analysis

ComponentCost Contribution (%)
Propionic Anhydride35
Fluorinating Agents45
Solvents15
Catalysts5

常见问题

Basic Research Questions

Q. What are the validated analytical methods for quantifying 6α-Fluorotestosterone propionate in biological matrices?

  • Methodology : High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is recommended for precise quantification. Sample preparation should follow rigorous deproteinization protocols (e.g., using TCA-based methods) to avoid interference from serum proteins. Ensure calibration curves span physiologically relevant concentrations (e.g., 5–500 nM) and include internal standards like deuterated analogs .
  • Data Validation : Replicate measurements (minimum duplicates) and background subtraction are critical. For low-concentration samples, reduce dilution factors to maintain sensitivity .

Q. How does 6α-Fluorotestosterone propionate’s fluorination at the 6α position influence its stability compared to non-fluorinated analogs?

  • Experimental Design : Conduct accelerated stability studies under varying pH (4–9), temperature (4°C–40°C), and light exposure. Compare degradation rates with testosterone propionate using HPLC-UV. Fluorination typically enhances metabolic resistance by sterically hindering enzymatic oxidation at the 6α position, but this must be empirically validated .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported anabolic-to-androgenic activity ratios of 6α-Fluorotestosterone propionate?

  • Contradiction Analysis : Discrepancies may arise from assay specificity (e.g., in vitro receptor binding vs. in vivo tissue hypertrophy). Use dual luciferase reporter assays (AR-driven vs. anabolic gene promoters) in androgen-responsive cell lines (e.g., LNCaP). Normalize results to reference standards like dihydrotestosterone .
  • Controls : Include receptor-negative cell lines and competitive antagonists (e.g., flutamide) to confirm specificity .

Q. How does 6α-Fluorotestosterone propionate modulate cross-talk between androgen receptor (AR) and immune pathways in chronic inflammatory models?

  • Methodology : Use macrophage co-culture systems (e.g., THP-1-derived macrophages + prostate epithelial cells) to assess cytokine secretion (IL-6, TNF-α) under propionate exposure. Combine transcriptomics (RNA-seq) and chromatin immunoprecipitation (ChIP-seq) to identify AR-regulated immune genes .
  • Data Interpretation : Compare with non-fluorinated analogs to isolate fluorination effects on NF-κB/AR interaction .

Q. What in silico and in vitro approaches best predict the metabolic fate of 6α-Fluorotestosterone propionate in hepatic models?

  • Workflow :

Molecular Docking : Simulate interactions with CYP3A4 and UGT2B17 isoforms to predict hydroxylation/glucuronidation sites.

Hepatocyte Assays : Primary human hepatocytes or HepaRG cells exposed to 1–10 μM compound. Quantify metabolites via LC-MS/MS and compare with docking results .

  • Contradictions : Address interspecies variability (e.g., human vs. rodent CYP isoforms) by validating predictions in humanized liver models .

Methodological Challenges

Q. How to optimize extraction protocols for 6α-Fluorotestosterone propionate in lipid-rich tissues (e.g., adipose)?

  • Solution : Use liquid-liquid extraction with tert-butyl methyl ether:hexane (4:1) to improve recovery rates. Validate with spike-recovery experiments (80–120% acceptable range) and account for matrix effects via post-column infusion .

Q. What statistical frameworks are suitable for analyzing dose-response heterogeneity in androgen-dependent gene activation?

  • Approach : Apply nonlinear mixed-effects modeling (NLMEM) to account for inter-sample variability. Use the Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models .

Mechanistic Studies

Q. Does 6α-Fluorotestosterone propionate exhibit tissue-selective AR activation via coregulator recruitment?

  • Experimental Design :

  • ChIP-seq : Identify AR-binding regions in muscle vs. prostate tissues from treated animal models.
  • Co-IP/MS : Profile coregulators (e.g., SRC-1, NCoR) associated with AR in fluorinated vs. non-fluorinated cohorts .
    • Advanced Tip : Use CRISPR-Cas9 to knockout candidate coregulators and assess rescue phenotypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Fluorotestosterone propionate
Reactant of Route 2
6alpha-Fluorotestosterone propionate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。